Boc Protection Stability vs. Free Amine Analogs
The N-Boc group on 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine confers stability under a broad range of nucleophilic and electrophilic reaction conditions, including palladium-catalyzed cross-couplings, while allowing for selective deprotection under mild acidic conditions [1]. In contrast, the free amine analog 5-bromo-2-(piperidin-3-yl)pyrimidine hydrochloride (CAS 2095410-66-3) would undergo unwanted side reactions or require additional protection/deprotection steps in multi-step syntheses . This orthogonal stability is a critical differentiator for complex molecule construction.
| Evidence Dimension | Stability under synthetic conditions |
|---|---|
| Target Compound Data | Stable to a variety of nucleophilic and electrophilic conditions; orthogonal deprotection under mild acid. |
| Comparator Or Baseline | 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride: Unprotected amine is reactive and incompatible with many common coupling conditions. |
| Quantified Difference | Qualitative difference: Enables orthogonal protection strategy; free amine analog requires additional synthetic steps. |
| Conditions | Organic synthesis, multi-step medicinal chemistry campaigns. |
Why This Matters
The Boc group's stability reduces the number of synthetic steps required to access complex drug candidates, directly lowering R&D costs and timelines.
- [1] Kuujia. Cas no 1563532-49-9 (tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate). View Source
